molecular formula C6H6Cu6O24P6 B1599157 Phytic acid, hexacopper (II) salt CAS No. 63903-50-4

Phytic acid, hexacopper (II) salt

Cat. No. B1599157
CAS RN: 63903-50-4
M. Wt: 1029.2 g/mol
InChI Key: GSTJMZSVSXIKES-UHFFFAOYSA-B
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Description

Phytic acid, hexacopper (II) salt, also known as copper phytate, is a compound with the molecular formula C6H6Cu6O24P6 . It is a salt form of myo-Inositol hexakis (dihydrogen phosphate), and it’s also referred to as myo-Inositol hexakis [phosphoric acid copper (II)] salt .


Synthesis Analysis

The synthesis of Phytic acid, hexacopper (II) salt is a complex process that involves several steps. The formation of metal complexes with phytic acid depends strongly on the metal-to-ligand molar ratio, pH value, and consequent protonation level of the phytate ligand . In the presence of phytic acid, iron (III) is converted to the more stable phytate complex .


Molecular Structure Analysis

Phytic acid, hexacopper (II) salt, has a unique structure that grants it distinctive properties. It has a high density of negative charges due to its six phosphate groups that become partially ionized at physiological pH . This structure allows it to form strong complexes with many metal ions .


Chemical Reactions Analysis

The formation of metal complexes with phytic acid is a complex process that depends strongly on the metal-to-ligand molar ratio, pH value, and consequent protonation level of the phytate ligand . It also involves side reactions, particularly metal hydrolysis and precipitation of the formed coordination compounds .


Physical And Chemical Properties Analysis

Phytic acid, hexacopper (II) salt, has a unique structure granting it distinctive properties. A high negative charge density provides it with an immense chelating ability and valuable antioxidant properties .

Future Directions

There are several potential future directions for research on Phytic acid, hexacopper (II) salt. For instance, it could be used in the development of functional, sustainable carbon materials with enhanced catalytic properties . Additionally, genome editing strategies could be used to reduce the biosynthesis of Phytic acid, an anti-nutrient in crop plants .

properties

IUPAC Name

hexacopper;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O24P6.6Cu/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTJMZSVSXIKES-UHFFFAOYSA-B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cu6O24P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1029.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phytic acid, hexacopper (II) salt

CAS RN

63903-50-4
Record name Phytic acid, hexacopper (II) salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063903504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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